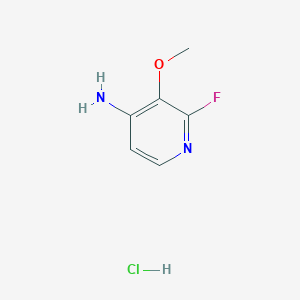

2-Fluoro-3-methoxypyridin-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

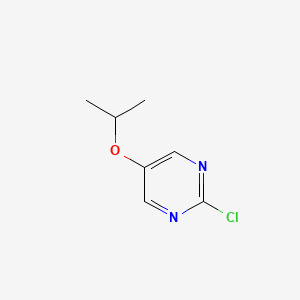

“2-Fluoro-3-methoxypyridin-4-amine hydrochloride” is a chemical compound with the molecular formula C6H7FN2O.ClH . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-Fluoro-3-methoxypyridin-4-amine hydrochloride” is 1S/C6H7FN2O.ClH/c1-10-5-4 (8)2-3-9-6 (5)7;/h2-3H,1H3, (H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用

Antibacterial Activity

Pyridonecarboxylic acids, including derivatives related to 2-Fluoro-3-methoxypyridin-4-amine hydrochloride, have shown potential as antibacterial agents. Egawa et al. (1984) synthesized and evaluated compounds with substituted cyclic amino groups, finding several to be more active than enoxacin and worthy of further biological study (Egawa et al., 1984).

Histochemical Applications

Björklund and Stenevi (1970) discovered that hydrochloric acid catalyzes the formation of fluorophores in the histochemical condensation reaction with gaseous formaldehyde and certain phenylethylamines and indolylethylamines, which includes derivatives of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride (Björklund & Stenevi, 1970).

Role in Synthesis of Nucleosides

Nesnow and Heidelberger (1975) reported the isolation of 4-Amino-5-fluoro-2-pyridone, a hydrochloride salt derivative from the dealkylation of 4-amino-5-fluoro-2-methoxypyridine. This process played a crucial role in the synthesis of blocked nucleosides, showcasing the compound's significance in nucleoside synthesis (Nesnow & Heidelberger, 1975).

Synthesis Methodology

Kuduk et al. (2005) developed an efficient method for synthesizing fluoropyridines, including derivatives of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride, via the fluorodenitration reaction. This method is general for nitro-substituted pyridines and notable for its mild conditions and general applicability (Kuduk et al., 2005).

Antitumor Activity

Tsuzuki et al. (2004) explored the cytotoxic activity of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which are structurally related to 2-Fluoro-3-methoxypyridin-4-amine hydrochloride. The study revealed significant cytotoxic activity against murine and human tumor cell lines (Tsuzuki et al., 2004).

Fluorescence Probes

Gabe et al. (2006) synthesized 4-methoxy-substituted BODIPY derivatives, demonstrating improved solubility in aqueous solutions and potential for developing novel fluorescence probes. The study exemplifies the utility of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride derivatives in creating sensitive and specific fluorescence probes (Gabe et al., 2006).

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

2-fluoro-3-methoxypyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O.ClH/c1-10-5-4(8)2-3-9-6(5)7;/h2-3H,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMCAJWXUKTNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methoxypyridin-4-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2941152.png)

![6-[5-[2-(Benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2941155.png)

![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2941163.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)